Cas no 1528241-13-5 (2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methoxyphenylamino group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups enhances its reactivity in condensation and cyclization reactions. Its well-defined molecular framework allows for precise modifications, making it valuable in the development of bioactive molecules. The compound exhibits stability under standard handling conditions and is compatible with common organic solvents, facilitating its use in multi-step synthetic routes. Analytical characterization is straightforward due to its distinct spectroscopic signatures.
2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid structure
1528241-13-5 structure
Product name:2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
CAS No:1528241-13-5
MF:C11H10N2O3S
Molecular Weight:250.273701190948
CID:5251337

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
    • 2-(2-methoxyanilino)-1,3-thiazole-5-carboxylic acid
    • Z1413720777
    • 2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
    • インチ: 1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
    • InChIKey: SJBZEISVVVWCMX-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1NC1C=CC=CC=1OC

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • トポロジー分子極性表面積: 99.7
  • XLogP3: 2.7

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-383676-0.25g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
0.25g
$367.0 2025-03-16
Enamine
EN300-383676-0.1g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
0.1g
$257.0 2025-03-16
Enamine
EN300-383676-5g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91%
5g
$2152.0 2023-11-13
Enamine
EN300-383676-1.0g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
1.0g
$743.0 2025-03-16
Enamine
EN300-383676-10.0g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
10.0g
$3191.0 2025-03-16
Enamine
EN300-383676-0.05g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
0.05g
$174.0 2025-03-16
1PlusChem
1P024UP1-250mg
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91%
250mg
$516.00 2024-06-20
Enamine
EN300-383676-5.0g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
5.0g
$2152.0 2025-03-16
Enamine
EN300-383676-2.5g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
2.5g
$1454.0 2025-03-16
Enamine
EN300-383676-0.5g
2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
1528241-13-5 91.0%
0.5g
$579.0 2025-03-16

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid 関連文献

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid (CAS No. 1528241-13-5)

2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, identified by its CAS number 1528241-13-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid has garnered attention due to its structural complexity and potential biological activities. The compound features a thiazole core, a well-known pharmacophore found in numerous therapeutic agents, combined with an aminophenyl substituent and a carboxylic acid functional group, which collectively contribute to its unique chemical and pharmacological properties.

The thiazole ring is a sulfur-containing heterocycle that plays a crucial role in drug design due to its ability to interact with biological targets such as enzymes and receptors. In particular, thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the 2-methoxyphenyl group in this compound introduces additional electronic and steric effects, influencing its solubility, metabolic stability, and binding affinity to biological targets. The carboxylic acid moiety further enhances its potential as a drug candidate by allowing for salt formation, which can improve pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the aminophenyl group may interact with hydrophobic pockets of target proteins, while the thiazole core and carboxylic acid group engage in hydrogen bonding interactions. These insights have guided the design of analogs with enhanced potency and selectivity. For instance, modifications of the 2-methoxyphenyl substituent have been explored to optimize binding affinity, leading to compounds with improved pharmacological profiles.

In the context of drug discovery, 2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid has been investigated for its potential role in modulating inflammatory pathways. Thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against certain inflammatory enzymes, suggesting its therapeutic potential in conditions such as arthritis and inflammatory bowel disease. Further research is needed to fully elucidate its mechanism of action and clinical applicability.

The synthesis of 2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid involves multi-step organic reactions that highlight the synthetic versatility of thiazole chemistry. Key synthetic steps include condensation reactions between thioamides and carbonyl compounds to form the thiazole ring, followed by functional group transformations such as nitration and reduction to introduce the aminophenyl substituent. The final step involves carboxylation at the 5-position of the thiazole ring, typically achieved through oxidative cleavage or carboxylation reactions. These synthetic strategies underscore the importance of thiazole derivatives in medicinal chemistry and provide a foundation for developing novel therapeutics.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of a thiazole core, an aminophenyl group, and a carboxylic acid moiety creates a versatile structure that can be modified to target various biological pathways. For example, structural analogs with different substituents on the phenyl ring have been synthesized to explore their effects on receptor binding and enzyme inhibition. These studies not only provide insights into the structure-activity relationships but also pave the way for designing next-generation drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Thiazole derivatives are particularly attractive due to their broad spectrum of biological activities and favorable pharmacokinetic properties. The compound under discussion exemplifies how structural modifications can lead to compounds with enhanced therapeutic potential. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify promising candidates for further investigation.

Future directions in research may focus on exploring the pharmacological profile of this compound in vivo using animal models. Preclinical studies could assess its efficacy in treating inflammatory diseases or other conditions where thiazole derivatives show promise. Additionally, investigations into its metabolic stability and potential drug-drug interactions would be crucial for evaluating its clinical feasibility. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be essential in translating these findings into tangible therapeutic benefits.

In conclusion,2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid (CAS No. 1528241-13-5) represents a valuable compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis highlights the versatility of thiazole chemistry, while preliminary studies suggest promising applications in modulating inflammatory pathways. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound will remain a key player in the quest for novel pharmaceutical agents.

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